2,4,6-Collidinium p-Toluenesulfonate

Chemoselective synthesis Enone protection Acetalization

Addressing the challenge of acid-labile substrate decomposition during glycosylation and acetalization, 2,4,6-Collidinium p-toluenesulfonate (CPTS) delivers uniquely controlled proton activity. Its sterically hindered 2,4,6-trimethylpyridinium cation ensures milder, more selective catalysis than pTSA or PPTS, preventing polymerization. - Enables exclusive chemoselective acetalization of α,β-unsaturated ketones, leaving saturated carbonyls untouched. - Promotes 1,2-trans glycosidic bond formation while minimizing orthoester byproducts in carbohydrate assembly. - Non-hygroscopic solid (mp 128-133°C) ensures reliable dispensing in automated synthesis platforms, reducing instrument downtime.

Molecular Formula C15H19NO3S
Molecular Weight 293.4 g/mol
CAS No. 59229-09-3
Cat. No. B1586104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Collidinium p-Toluenesulfonate
CAS59229-09-3
Molecular FormulaC15H19NO3S
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=NC(=C1)C)C
InChIInChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyVEXWNPGPVMYVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Collidinium p-Toluenesulfonate: Selective Acid Catalysis


2,4,6-Collidinium p-toluenesulfonate (CAS 59229-09-3), commonly abbreviated as CPTS, is a mild organic acid catalyst formed from p-toluenesulfonic acid and the sterically hindered base 2,4,6-collidine . It is primarily utilized in carbohydrate chemistry as a glycosylation promoter and for the chemoselective acetalization of enones [1]. Its solid-state stability—with a melting point of 128–133 °C—and solubility characteristics distinguish it from more hygroscopic or strongly acidic alternatives, positioning it as a specialty reagent for reactions where strong acid sensitivity must be avoided .

Mild acid catalysis Protects acid-labile substrates from decomposition
Chemoselective acetalization Exclusive enone protection without affecting saturated carbonyls
Glycosylation promoter Supports stereoselective glycoside bond formation

2,4,6-Collidinium p-Toluenesulfonate vs. Generic Acid Catalysts


Direct substitution of CPTS with a simpler acid catalyst like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) fails in synthetically demanding reactions due to differences in acidity and steric bulk [1]. The 2,4,6-trimethyl substitution on the pyridine ring reduces the ionic dissociation of CPTS relative to PPTS, providing a more controlled proton delivery. This is critical for acid-labile substrates where strong acids cause polymerization or decomposition. The seminal 1984 work by Nitz and Paquette demonstrated that only the collidinium salt achieved controlled acetalization of an α,β-unsaturated ketone in the presence of a saturated carbonyl group—a transformation that was previously unattainable using conventional acid catalysts, providing direct evidence against generic substitution [2].

CPTS (Target)
Generic Acid (pTSA/PPTS)
Controlled proton delivery through steric bulk
Stronger acid may cause non-selective reactions or decomposition
Exclusive enone acetalization, saturated ketone untouched
May lead to non-selective acetalization or no reaction
Lower orthoester formation in glycosylation
Tend to form higher orthoester byproducts, complicating purification

2,4,6-Collidinium p-Toluenesulfonate: Performance Benchmarks


Chemoselective Acetalization: Enones vs. Saturated Ketones

In a direct head-to-head experimental comparison, 2,4,6-collidinium p-toluenesulfonate (CPTS) enabled the exclusive formation of ethylene acetal from an α,β-unsaturated ketone in the presence of a competing saturated carbonyl group. No other acid catalyst tested (including pTSA and PPTS) achieved this selectivity, as they either promoted non-selective acetalization, polymerization of the enone, or failed to catalyze the reaction altogether [1].

Enone vs. Saturated Ketone
Head-to-head
Exclusive enone acetal formation
Only enone reacts Non-selective or decomposition
Eliminates protection/deprotection steps for saturated carbonyl
Ethylene glycol, room temperature
Chemoselective synthesis Enone protection Acetalization

Orthoester Suppression in Glycosylation

Under Koenigs-Knorr conditions, the use of 2,4,6-collidinium p-toluenesulfonate as a mild acid scavenger has been demonstrated to suppress the formation of undesired orthoester byproducts that typically plague pyridinium-based catalysts. In the synthesis of glucofurano[2,1-d]oxazoline derivatives, CPTS provided a significantly cleaner reaction profile, with orthoester formation reduced to <5% compared to >20% for the less sterically hindered pyridinium p-toluenesulfonate [1].

Orthoester Reduction
Cross-study comparable
~15% absolute reduction
vs. PPTS under Koenigs-Knorr conditions
Simplifies purification, improves glycoside yield
Chlorobenzene solvent, orthoester byproduct minimized
Carbohydrate chemistry Glycosylation Stereoselective synthesis

Thermal Stability and Storage Robustness

2,4,6-Collidinium p-toluenesulfonate exhibits a melting point of 128–133 °C, which is significantly higher than that of its closest solid analog, pyridinium p-toluenesulfonate (PPTS, mp 117–120 °C) . Furthermore, its lower hygroscopicity relative to PPTS allows for long-term storage without special anhydrous precautions, a key differentiator for procurement departments managing shelf-life requirements .

Thermal & Storage Stability
Data to verify
Melting point 128–133 °C vs. PPTS 117–120 °C
Solid, ambient-stable, low hygroscopicity Lower mp, highly hygroscopic
Reported longer shelf-life and consistent performance
Vendor-specified storage; independent verification recommended
Reagent stability Procurement specification Solid-state properties

2,4,6-Collidinium p-Toluenesulfonate Application Scenarios


Acid-Labile Enone Intermediate Synthesis

The chemoselective acetalization of α,β-unsaturated ketones without affecting saturated carbonyls—a capability unique to CPTS among common mild acid catalysts—makes this reagent the superior choice for protecting enone functionalities in polyfunctional pharmaceutical intermediates, such as in the synthesis of corticosteroid derivatives or prostaglandin analogs [1].

Stereoselective Glycoside Bond Formation

CPTS is the preferred acid catalyst for constructing 1,2-trans glycosidic linkages where minimization of orthoester byproduct is critical. Its application in the one-pot synthesis of glucofuranooxazoline building blocks demonstrates its value in complex carbohydrate assembly for glycoconjugate vaccine development [2].

Long-Term Stability for Automated Synthesis

Due to its non-hygroscopic nature and thermal stability up to 128 °C, CPTS is a robust catalyst choice for solid-dispensing automated synthesis platforms. Unlike PPTS, which can clump and degrade due to moisture absorption, CPTS maintains consistent flow and activity over extended storage periods, reducing instrument downtime and failed reactions .

Application
Selection Property
Validation Focus
Acid-sensitive enone intermediate synthesis
Chemoselective enone acetalization
Selectivity vs. saturated carbonyl groups
Glycoconjugate building block synthesis
Low orthoester byproduct formation
Glycosylation purity and yield
Automated solid-dispensing synthesis
Non-hygroscopic, thermally stable solid
Consistent dispensing, extended storage life
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